1-(2-Methoxypyridin-4-yl)-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a methoxypyridine moiety, a triazolopyrimidine ring, and a piperazinone core. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method yields the triazolopyrimidine intermediate, which can then be further functionalized to incorporate the methoxypyridine and piperazinone moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the methoxypyridine moiety.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-2-one involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the main protease of SARS-CoV-2 by binding to the active site and preventing the protease from processing viral polyproteins . This inhibition disrupts the viral replication cycle, thereby reducing the viral load.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Shares the triazolopyrimidine core but lacks the methoxypyridine and piperazinone moieties.
7-Methyl-2-{(7-methyl[1,2,4]triazolo[1,5-a]pyridin-3-yl)methyl}pyridine: Contains a similar triazolopyrimidine structure but with different substituents.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridine moiety enhances its solubility and bioavailability, while the piperazinone core contributes to its stability and reactivity.
Properties
Molecular Formula |
C16H17N7O2 |
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Molecular Weight |
339.35 g/mol |
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one |
InChI |
InChI=1S/C16H17N7O2/c1-11-7-14(23-16(20-11)18-10-19-23)21-5-6-22(15(24)9-21)12-3-4-17-13(8-12)25-2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI Key |
UQYLUBHUTGWDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(C(=O)C3)C4=CC(=NC=C4)OC |
Origin of Product |
United States |
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